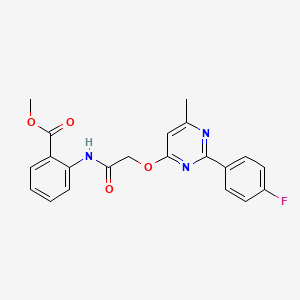

Methyl 2-(2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

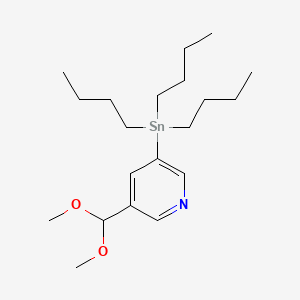

“Methyl 2-(2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamido)benzoate” is a complex organic compound. It has a molecular formula of C17H17FN2O5S and a molecular weight of 380.39 . The compound is available from suppliers such as ChemBridge Corporation and Vitas M Chemical Limited .

Molecular Structure Analysis

The molecule contains a total of 43 bonds. There are 27 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ester, and 1 secondary aliphatic amide .Applications De Recherche Scientifique

Synthesis and Antifolate Properties

- Methyl 2-(2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamido)benzoate has been explored in the synthesis of antifolate compounds. A study by Degraw et al. (1992) detailed the synthesis of a novel deazaaminopterin analogue using this compound. The analogue demonstrated potency comparable to methotrexate in inhibiting dihydrofolate reductase and L1210 cell growth, suggesting potential applications in cancer therapy (Degraw, Christie, Colwell, & Sirotnak, 1992).

Nucleophilic Replacement Reactions

- The compound has been involved in nucleophilic replacement reactions. Hill and Hough (1968) transformed Methyl 2-acetamido-3-O-acetyl-2-deoxy-4,6-di-O-methanesulphonyl-α-D-glucopyranoside, a similar compound, into derivatives of 2-amino-2-deoxy-D-galactose and 2-amino-2,4,6-tridoexy-D-xylo-hexose, highlighting its versatility in chemical transformations (Hill & Hough, 1968).

Herbicidal Activity

- Tamaru et al. (1996) synthesized a range of 6-acylsalicylates using a related compound, demonstrating its use in the development of novel herbicides with potent activity against barnyard grass. This indicates the potential of the compound in agricultural applications (Tamaru, Takehi, Masuyama, & Hanai, 1996).

General Chemical Synthesis

- The compound is used in various general chemical synthesis processes. For example, Sharma et al. (1988) used a structurally related compound in the synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid, demonstrating its utility in synthesizing complex molecules (Sharma, Petrie, & Korytnyk, 1988).

Pharmaceutical Applications

- A study by Hirohashi, Inaba, and Yamamoto (1975) explored the proton–fluorine coupling in ortho-fluorophenyl derivatives of 4-phenylthienopyrimidines, a category that includes compounds similar to this compound, suggesting potential applications in pharmaceutical research (Hirohashi, Inaba, & Yamamoto, 1975).

Propriétés

IUPAC Name |

methyl 2-[[2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O4/c1-13-11-19(25-20(23-13)14-7-9-15(22)10-8-14)29-12-18(26)24-17-6-4-3-5-16(17)21(27)28-2/h3-11H,12H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERYJUZIGDTDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone](/img/structure/B2826453.png)

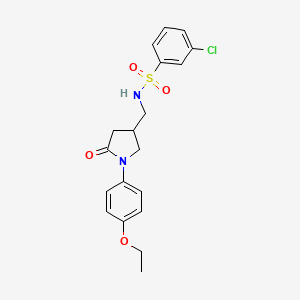

![N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2826460.png)

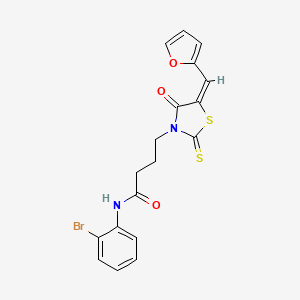

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2826461.png)

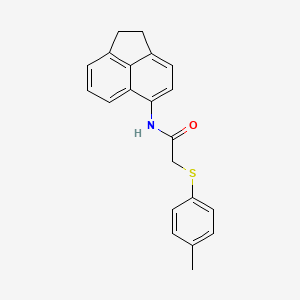

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2826471.png)

![methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2826473.png)

![1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2826474.png)

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B2826476.png)